molecular formula C17H19N7 B6442457 4-(4-methyl-1H-pyrazol-1-yl)-6-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidine CAS No. 2549065-46-3

4-(4-methyl-1H-pyrazol-1-yl)-6-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidine

Katalognummer: B6442457
CAS-Nummer: 2549065-46-3
Molekulargewicht: 321.4 g/mol
InChI-Schlüssel: VDWIPBHXLOVORX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 4-(4-methyl-1H-pyrazol-1-yl)-6-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidine is a heterocyclic molecule featuring a pyrimidine core substituted with two distinct pharmacophoric groups:

  • A 4-methyl-1H-pyrazol-1-yl group at position 4.
  • A 4-(pyridin-2-yl)piperazin-1-yl group at position 6.

Pyrimidine derivatives are extensively studied for their biological activities, including kinase inhibition, antimicrobial effects, and anticancer properties . The incorporation of pyrazole and piperazine moieties enhances binding affinity to target proteins, as these groups participate in hydrogen bonding and π-π interactions . This compound’s structural complexity positions it as a candidate for drug discovery, particularly in oncology and neurology.

Eigenschaften

IUPAC Name

4-(4-methylpyrazol-1-yl)-6-(4-pyridin-2-ylpiperazin-1-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N7/c1-14-11-21-24(12-14)17-10-16(19-13-20-17)23-8-6-22(7-9-23)15-4-2-3-5-18-15/h2-5,10-13H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDWIPBHXLOVORX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)C2=CC(=NC=N2)N3CCN(CC3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methyl-1H-pyrazol-1-yl)-6-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidine typically involves multi-step reactions starting from commercially available precursors. One common method involves the formation of the pyrazole ring followed by the construction of the pyrimidine ring and the introduction of the piperazine moiety. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for optimizing yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound meets industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-methyl-1H-pyrazol-1-yl)-6-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, often using halogenated derivatives as intermediates.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halogenated derivatives, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-functionalized compounds.

Wissenschaftliche Forschungsanwendungen

4-(4-methyl-1H-pyrazol-1-yl)-6-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: The compound can be used in the development of agrochemicals and other industrial products.

Wirkmechanismus

The mechanism of action of 4-(4-methyl-1H-pyrazol-1-yl)-6-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Molecular Comparison

Compound Name Substituents (Pyrimidine Core) Molecular Formula Molar Mass (g/mol) Key Features Source
Target Compound 4-(4-methyl-1H-pyrazol-1-yl), 6-[4-(pyridin-2-yl)piperazin-1-yl] C17H20N7 ~314.4 Pyridinyl-piperazine enhances receptor binding; 4-methylpyrazole improves metabolic stability Synthetic derivatives in patents
4-(3-Methyl-1H-pyrazol-1-yl)-6-(piperazin-1-yl)pyrimidine 4-(3-methyl-1H-pyrazol-1-yl), 6-(piperazin-1-yl) C12H16N6 244.3 Lacks pyridinyl substitution; simpler piperazine may reduce target specificity Chemical database
V028-1528 (Screening Compound) 4-(2,4-difluorophenoxy), 6-[4-(4-methylphenyl)piperazin-1-yl] C22H21F2N5O 409.4 Phenoxy group increases lipophilicity; fluorinated aryl enhances blood-brain barrier penetration ChemDiv screening library
1,3-Di(propan-2-yl)-6-[4-(pyridine-4-carbonyl)piperazin-1-yl]pyrimidine-2,4(1H,3H)-dione 1,3-di(propan-2-yl), 6-[4-(pyridine-4-carbonyl)piperazin-1-yl] C21H27N5O3 397.5 Uracil-like core (2,4-dione) may confer nucleotide mimicry; pyridine carbonyl group introduces steric bulk Recent synthesis report

Key Structural Differences and Implications

Pyrazole Substituent Position :

  • The target compound’s 4-methylpyrazole (vs. 3-methyl in ) may alter binding orientation in enzymes like JAK2 or PI3K, where substituent position affects steric compatibility .
  • Evidence suggests 4-methyl groups improve metabolic stability compared to 3-methyl analogs due to reduced CYP450-mediated oxidation .

Piperazine Modifications: The pyridin-2-yl group in the target compound’s piperazine (vs. unsubstituted piperazine in or methylphenyl in ) introduces a secondary aromatic ring, enhancing π-stacking with hydrophobic receptor pockets .

Core Heterocycle Variations :

  • Compounds with uracil-like cores (e.g., ) mimic nucleotides, making them suitable for targeting DNA/RNA-processing enzymes. The target compound’s plain pyrimidine core is more versatile for kinase inhibition .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.